molecular formula C9H10N2O B12855368 (3-Methylbenzofuran-5-yl)hydrazine

(3-Methylbenzofuran-5-yl)hydrazine

Cat. No.: B12855368
M. Wt: 162.19 g/mol
InChI Key: URRGXYKPMMXGMZ-UHFFFAOYSA-N
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Description

(3-Methylbenzofuran-5-yl)hydrazine is a substituted hydrazine derivative featuring a benzofuran core with a methyl group at the 3-position and a hydrazine moiety at the 5-position. Benzofuran-based hydrazines are of significant interest in medicinal and materials chemistry due to their versatility in forming Schiff bases, coordination complexes, and bioactive derivatives. Such methods are commonly employed for hydrazide and hydrazine derivatives, as seen in the synthesis of benzofuran carbohydrazides and related structures .

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

(3-methyl-1-benzofuran-5-yl)hydrazine

InChI

InChI=1S/C9H10N2O/c1-6-5-12-9-3-2-7(11-10)4-8(6)9/h2-5,11H,10H2,1H3

InChI Key

URRGXYKPMMXGMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C1C=C(C=C2)NN

Origin of Product

United States

Preparation Methods

The synthesis of “(3-Methylbenzofuran-5-yl)hydrazine” involves the reaction of ortho-hydroxyacetyl (linear or angular) 3-methylbenzofuran with substituted hydrazines. Here’s a general procedure for its preparation:

    Synthesis of Hydrazones:

Chemical Reactions Analysis

“(3-Methylbenzofuran-5-yl)hydrazine” can participate in various chemical reactions:

    Oxidation and Reduction: It may undergo oxidation or reduction reactions.

    Substitution Reactions: It can react with electrophiles (e.g., alkyl halides) to form substituted derivatives.

    Common Reagents: Reagents like acids, bases, and oxidizing agents are commonly used.

    Major Products: The specific products depend on the reaction conditions and substituents present.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).

    Medicine: Studied for its pharmacological effects.

    Industry: May find applications in organic synthesis and materials science.

Mechanism of Action

The exact mechanism by which “(3-Methylbenzofuran-5-yl)hydrazine” exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Structural Analogues

(A) [(5-Methylfuran-2-yl)methyl]hydrazine ()

  • Structure : Features a methyl-substituted furan ring linked to a hydrazine group via a methylene bridge.

(B) (5-Methyl-2,3-dihydro-2-benzofuranylmethyl)hydrazine ()

  • Structure : A dihydrobenzofuran derivative with a methyl group at the 5-position and a hydrazine side chain.
  • Key Differences : The saturation of the benzofuran ring (dihydro vs. fully aromatic) reduces conjugation, which may alter electronic properties and reactivity .

(C) N-(5-Ethyl Amino)-2,5-Dihydro-1,3-Thiazol-2-Yl)-3-Hydroxy-5-Nitro-1-Benzofuran-2-Carbohydrazide ()

  • Structure : A benzofuran carbohydrazide with nitro and hydroxy substituents.
  • Key Differences : The presence of a carbohydrazide group (-CONHNH₂) instead of a direct hydrazine (-NHNH₂) linkage increases polarity and hydrogen-bonding capacity, impacting solubility and biological activity .
Physicochemical Properties
  • Stability : Aromatic hydrazines are generally more stable than aliphatic derivatives but may degrade under oxidative conditions or in the presence of metal ions .

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